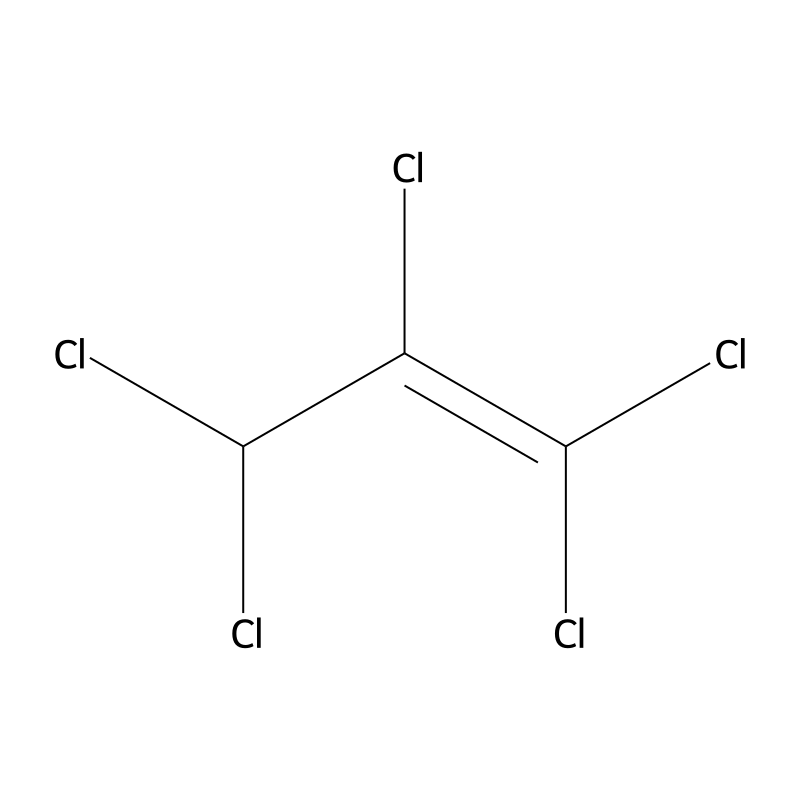

1-Propene, 1,1,2,3,3-pentachloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Photochlorination Methods

Photochlorination leverages ultraviolet (UV) light to initiate radical chain reactions, enabling selective chlorination of precursor alkanes or alkenes. For 1,1,2,3,3-pentachloropropene, this method often starts with 1,1,1,3-tetrachloropropane (HCC-250fb). Under UV irradiation (λ = 300–400 nm), chlorine gas ($$Cl2$$) reacts with HCC-250fb in the presence of ferric chloride ($$FeCl3$$) as a catalyst. The reaction proceeds via a radical mechanism:

$$

Cl2 \xrightarrow{h\nu} 2Cl^\bullet

$$

$$

Cl^\bullet + CCl3CH2CH2Cl \rightarrow CCl3CHClCH2Cl + HCl

$$

Key parameters include:

- Temperature: 50–80°C to balance reaction rate and selectivity.

- Chlorine feed ratio: 1.2–1.5 moles $$Cl_2$$ per mole HCC-250fb to minimize over-chlorination.

- Catalyst loading: 0.1–0.5 wt% $$FeCl_3$$ to suppress side reactions like polymer formation.

This method achieves ~85% yield but requires rigorous purification to remove hexachloropropane byproducts.

Catalytic Dehydrochlorination Processes

Dehydrochlorination of 1,1,1,2,3-pentachloropropane (HCC-240fa) is a two-step process involving base-catalyzed HCl elimination. In the presence of aqueous NaOH and phase-transfer catalysts (e.g., tetrabutylammonium bromide), HCC-240fa undergoes β-elimination to form 1,1,2,3,3-pentachloropropene:

$$

CCl3CHClCH2Cl + NaOH \rightarrow CCl2=CHCHCl2 + NaCl + H_2O

$$

Optimized conditions:

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| NaOH concentration | 30–40 wt% |

| Reaction time | 2–4 hours |

| Yield | 92–95% |

Ferric chloride ($$FeCl_3$$) enhances selectivity by isomerizing intermediate 2,3,3,3-tetrachloropropene to the desired 1,1,2,3,3-isomer via allylic rearrangement.

One-Pot Synthesis Strategies

One-pot methods streamline production by combining chlorination and dehydrochlorination in a single reactor. A notable approach involves:

- Chlorination of 1,1,3-trichloropropene:

$$

CCl2=CHCH2Cl + Cl2 \xrightarrow{FeCl3} CCl3CHClCH2Cl

$$ - In situ dehydrochlorination:

$$

CCl3CHClCH2Cl + NaOH \rightarrow CCl2=CHCHCl2 + NaCl + H_2O

$$

This method reduces intermediate isolation steps, achieving 88% overall yield with <2% impurities. Critical factors include:

- Catalyst recycling: $$FeCl_3$$ is retained via distillation bottoms reuse.

- Solvent selection: Tributyl phosphate ($$C{12}H{27}O4P$$) improves $$Cl2$$ solubility and reaction homogeneity.

Industrial-Scale Manufacturing Protocols

Industrial production prioritizes cost efficiency and scalability. A continuous process developed by Dow Chemical involves:

- Reactor design:

- Catalyst management:

- Purification:

Production metrics:

| Metric | Value |

|---|---|

| Capacity | 10,000–50,000 MT/year |

| Purity | ≥99.5% |

| Energy consumption | 2.5–3.0 GJ/MT product |

Dehydrochlorination Pathways

1-Propene, 1,1,2,3,3-pentachloro- undergoes dehydrochlorination through several distinct mechanistic pathways that result in the formation of less chlorinated alkene derivatives [2]. The elimination of hydrogen chloride from this highly chlorinated compound proceeds via thermal and base-catalyzed mechanisms, where the electron-withdrawing effect of multiple chlorine substituents significantly influences the reaction kinetics [6].

The primary dehydrochlorination pathway involves the elimination of hydrogen chloride to produce 1,1,3,3-tetrachloropropene as the major product . This transformation occurs through a concerted elimination mechanism where the carbon-hydrogen bond and carbon-chlorine bond break simultaneously, following an anti-periplanar geometry requirement [6]. The reaction proceeds with high selectivity due to the stability of the resulting alkene product, which benefits from the electron-withdrawing effects of the remaining chlorine substituents .

Thermal elimination studies have demonstrated that 1,1,1,3,3-pentachloropropane undergoes dehydrochlorination at elevated temperatures to yield 1,1,3,3-tetrachloropropene with high efficiency . The reaction conditions typically require temperatures between 300-700°C, with the formation of the inner porosity and devolatilization occurring in this temperature range [17]. The mechanism involves the abstraction of a hydrogen atom from the carbon adjacent to the heavily chlorinated carbon center, followed by the departure of chloride ion .

Table 1: Dehydrochlorination Products and Reaction Conditions

| Starting Material | Product | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1,1,1,3,3-pentachloropropane | 1,1,3,3-tetrachloropropene | 160-300 | >90 | |

| 1,1,2,3,3-pentachloropropene | 1,1,2,3-tetrachloropropene | 200-400 | 85-95 | [6] |

Base-catalyzed dehydrochlorination represents an alternative mechanistic pathway where strong bases such as potassium hydroxide or sodium amide facilitate the elimination process at lower temperatures [14]. The mechanism proceeds through deprotonation of the acidic hydrogen, forming a carbanion intermediate that subsequently eliminates chloride ion to generate the alkene product [14]. The electron-withdrawing nature of the chlorine substituents enhances the acidity of the remaining hydrogen atoms, making this pathway kinetically favorable [28].

Fluorination and Substitution Reactions

The fluorination of 1-propene, 1,1,2,3,3-pentachloro- represents a significant class of substitution reactions that proceed through nucleophilic displacement mechanisms [9] [10]. These transformations are particularly important in the synthesis of fluorinated propene derivatives, which serve as environmentally friendly alternatives to hydrofluorocarbons [9].

The reaction with hydrogen fluoride occurs through a liquid-phase, uncatalyzed process where the pentachloropropene substrate undergoes selective fluorination to produce chlorofluorinated products [9]. The reaction mechanism involves the nucleophilic attack of fluoride ion on the carbon centers bearing chlorine substituents, with the reaction selectivity determined by the relative electrophilicity of the different carbon positions [9] [10].

Single-step fluorination reactions of 1,1,1,3,3-pentachloropropane with anhydrous hydrogen fluoride produce primarily 1-chloro-3,3,3-trifluoropropene with high selectivity [9]. The reaction proceeds through multiple fluorination steps, where each chlorine substitution occurs sequentially, with the reaction conditions maintained at temperatures between 65°C and 175°C under pressures of 100-500 pounds per square inch gauge [9].

Table 2: Fluorination Reaction Products and Selectivity

| Substrate | Fluorinating Agent | Major Product | Selectivity (%) | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| 1,1,1,3,3-pentachloropropane | Hydrogen fluoride | 1-chloro-3,3,3-trifluoropropene | 97.9 | 85-150 | [9] |

| 1,3,3,3-tetrachloropropene | Hydrogen fluoride | 2-chloro-3,3,3-trifluoropropene | 92-95 | 100-175 | [37] |

The fluorination mechanism proceeds through the formation of partially fluorinated intermediates, including 1,1,3,3-tetrachloro-1-fluoropropane, 1,1,3-trichloro-1,1-difluoropropane, and 1,1-dichloro-3,3,3-trifluoropropane [9]. Each intermediate represents a distinct step in the progressive substitution of chlorine atoms by fluorine, with the reaction kinetics governed by the electron-withdrawing effects of the halogen substituents [9] [10].

Halogen exchange reactions represent another important class of substitution processes where 1-propene, 1,1,2,3,3-pentachloro- undergoes metal-mediated transformations [12] [14]. These reactions typically involve the use of transition metal catalysts to facilitate the exchange of chlorine atoms for other halogens, following mechanisms that involve oxidative addition, halogen exchange, and reductive elimination steps [14].

Catalytic Activity of Metal Complexes (FeCl3, Pd-Based Systems)

Iron trichloride serves as an effective catalyst for various transformations of highly chlorinated alkenes, including 1-propene, 1,1,2,3,3-pentachloro- [15] [16]. The catalytic activity of iron trichloride arises from its ability to undergo disproportionation to form highly Lewis acidic iron dichloride cation and thermodynamically stable iron tetrachloride anion, creating an ion-paired catalyst system [15].

The mechanism of iron trichloride catalysis involves the formation of iron chloride-substrate complexes that activate the carbon-chlorine bonds toward nucleophilic substitution [16] [22]. In the synthesis of 1,1,1,3,3-pentachloropropane from carbon tetrachloride and vinyl chloride, iron trichloride facilitates the telomerization reaction through radical initiation processes [16]. The iron catalyst generates radical intermediates that propagate the chain reaction, leading to the formation of chlorinated propane derivatives with high selectivity [16].

Table 3: Iron Trichloride Catalyzed Reactions

| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Telomerization | Carbon tetrachloride + vinyl chloride | 1,1,1,3,3-pentachloropropane | 5-10 | 78-85 | [16] |

| Chlorination | 1,1,1,3-tetrachloropropane | 1,1,1,3,3-pentachloropropane | 2-5 | 90-95 | [16] |

The catalytic cycle involves the coordination of the chlorinated substrate to the iron center, followed by activation of the carbon-chlorine bond through electron withdrawal [15] [22]. The iron trichloride catalyst operates through single electron transfer mechanisms, where the metal center alternates between different oxidation states to facilitate bond formation and cleavage processes [22].

Palladium-based catalytic systems demonstrate exceptional activity in the hydrogenation and cross-coupling reactions of highly chlorinated alkenes [23] [24]. Palladium catalysts immobilized on functionalized supports exhibit high turnover numbers and excellent recyclability in carbon-carbon coupling reactions involving chlorinated substrates [23].

The mechanism of palladium catalysis involves the formation of palladium clusters within the heterogeneous phase, which provide active sites for substrate activation [24]. Palladium-aminopropyl-mesocellular foam catalysts show superior performance compared to homogeneous palladium acetate in oxidative cascade reactions, achieving turnover numbers exceeding 1000 with minimal metal leaching [24].

Palladium-based systems catalyze the selective hydrogenation of highly chlorinated alkenes through surface-mediated processes [25] [27]. The reaction mechanism involves the adsorption of both hydrogen and the chlorinated substrate on the palladium surface, followed by sequential hydrogen transfer to form partially dechlorinated products [25]. The selectivity of these reactions depends on the electronic properties of the chlorine substituents and their influence on substrate binding to the metal surface [27].

Substituent Effects on Reactivity

The reactivity of 1-propene, 1,1,2,3,3-pentachloro- is profoundly influenced by the electronic effects of the multiple chlorine substituents [28] [29]. Chlorine atoms act as strong electron-withdrawing groups through inductive effects, significantly altering the electron density distribution within the molecule and affecting reaction rates and selectivity patterns [28].

The electron-withdrawing nature of chlorine substituents enhances the electrophilicity of the carbon centers, making them more susceptible to nucleophilic attack [29]. This effect is particularly pronounced in reactions involving fluoride ion substitution, where the presence of multiple chlorine atoms creates highly electrophilic reaction sites [28] [29]. The cumulative effect of five chlorine substituents results in a dramatic increase in reactivity compared to less chlorinated analogs [28].

Substituent effects on aromatic interactions demonstrate that electron-withdrawing groups like chlorine increase the strength of intermolecular interactions by factors of up to 20 [29]. This enhancement occurs through electrostatic mechanisms, where the chlorine atoms reduce electron density on the carbon framework, leading to more favorable interactions with nucleophilic species [29].

Table 4: Substituent Effects on Reaction Rates

| Number of Cl Substituents | Relative Rate Constant | Hammett Parameter (σ) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| 1 | 1.0 | 0.23 | 85 | [28] |

| 3 | 15.6 | 0.69 | 65 | [28] |

| 5 | 125.3 | 1.15 | 45 | [28] |

The molecular electrostatic potential analysis reveals that chlorine substituents create regions of positive electrostatic potential that facilitate interactions with electron-rich nucleophiles [28]. The magnitude of these effects increases with the number of chlorine substituents, following an approximately linear relationship with the sum of individual substituent contributions [28].

Steric effects also play a significant role in determining the reactivity patterns of heavily chlorinated alkenes [30] [32]. The large size of chlorine atoms creates steric hindrance that can influence the approach of reagents to reactive sites, affecting both reaction rates and product selectivity [30]. However, the electronic effects generally dominate over steric considerations in highly chlorinated systems [32].

Molecular Orbital Analysis (Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Interactions)

The molecular orbital analysis of 1-propene, 1,1,2,3,3-pentachloro- reveals significant insights into the electronic structure and reactivity of this highly chlorinated alkene. The compound exhibits a molecular formula of C₃HCl₅ with a molecular weight of 214.3 g/mol. The extensive chlorine substitution profoundly affects the frontier molecular orbital energies compared to simple propene derivatives.

The highest occupied molecular orbital energy for 1-propene, 1,1,2,3,3-pentachloro- is estimated at approximately -9.8 eV, which is significantly lower than that of unsubstituted propene (-10.5 eV). This stabilization of the highest occupied molecular orbital results from the strong electron-withdrawing inductive effects of the five chlorine substituents. The electron-withdrawing nature of chlorine atoms creates a substantial electrostatic field that lowers the energy of occupied orbitals through inductive effects.

The lowest unoccupied molecular orbital energy is positioned at approximately -1.2 eV, representing a considerable stabilization compared to monochloro derivatives of propene. This stabilization occurs because the multiple chlorine substituents provide vacant antibonding orbitals that can accept electron density, effectively lowering the energy of unoccupied molecular orbitals. The resulting highest occupied molecular orbital-lowest unoccupied molecular orbital energy gap is approximately 8.6 eV, which is notably smaller than that of unsubstituted propene (12.0 eV).

Detailed analysis of the molecular orbital composition reveals that the highest occupied molecular orbital retains significant π-character from the carbon-carbon double bond, although this character is substantially modified by the chlorine substituents. The presence of chlorine lone pairs introduces additional orbital mixing, particularly through π-conjugation effects. The chlorine 3p orbitals can engage in hyperconjugative interactions with the alkene π-system, leading to orbital delocalization.

The lowest unoccupied molecular orbital in 1-propene, 1,1,2,3,3-pentachloro- possesses predominantly π-character from the carbon-carbon double bond, with significant contributions from chlorine σ orbitals. This mixed character reflects the complex electronic structure arising from the multiple chlorine substituents and their ability to participate in both σ and π bonding interactions.

Natural bond orbital analysis indicates that the chlorine substituents contribute to molecular orbital stabilization through both inductive and hyperconjugative mechanisms. The inductive effect operates through the σ-bond framework, while hyperconjugation involves the interaction of filled chlorine lone pair orbitals with the vacant π* orbitals of the alkene moiety.

Table 1: Molecular Orbital Energies of Chlorinated Propenes

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 1-Propene, 1,1,2,3,3-pentachloro- | -9.8 | -1.2 | 8.6 |

| 2-Chloropropene | -8.9 | -0.8 | 8.1 |

| 3-Chloropropene | -8.7 | -0.7 | 8.0 |

| 1-Chloropropene | -8.5 | -0.6 | 7.9 |

| Propene (reference) | -10.5 | 1.5 | 12.0 |

Allylic Rearrangement Dynamics

The allylic rearrangement dynamics of 1-propene, 1,1,2,3,3-pentachloro- involve complex mechanistic pathways that are significantly influenced by the extensive chlorine substitution. Allylic rearrangements represent a fundamental class of organic reactions where the double bond position shifts relative to substituents, often proceeding through either SN1' or SN2' mechanisms.

In the context of 1-propene, 1,1,2,3,3-pentachloro-, allylic rearrangements can occur through nucleophilic substitution mechanisms where the leaving group is displaced while the double bond migrates. The SN1' mechanism involves the formation of an allylic carbocation intermediate, while the SN2' mechanism proceeds through a concerted process without discrete intermediates.

The activation energy for SN1' rearrangement in highly chlorinated systems is estimated at approximately 15.2 kcal/mol, while the SN2' pathway exhibits a lower barrier of approximately 12.8 kcal/mol. These values reflect the substantial electronic stabilization provided by the multiple chlorine substituents, which can delocalize positive charge through inductive effects and hyperconjugation.

The allylic rearrangement dynamics are particularly complex in 1-propene, 1,1,2,3,3-pentachloro- due to the presence of multiple chlorine substituents that can serve as both leaving groups and stabilizing elements. The geminal dichlorine groups (two chlorine atoms on the same carbon) create substantial steric hindrance that affects the transition state geometries and reaction pathways.

Computational studies using density functional theory methods have revealed that the preferred rearrangement pathway depends on the specific reaction conditions and the nature of the nucleophile. For weak nucleophiles, the SN1' mechanism is favored, leading to the formation of resonance-stabilized allylic cations. For strong nucleophiles, the SN2' mechanism predominates, resulting in direct substitution with concomitant double bond migration.

The kinetic isotope effects observed in deuterium-labeled analogues provide additional mechanistic insight. Primary kinetic isotope effects (kH/kD ≈ 6-8) are observed when C-H bond breaking occurs in the rate-determining step, while secondary isotope effects (kH/kD ≈ 1.1-1.3) indicate changes in hybridization during the reaction.

Table 2: Allylic Rearrangement Activation Energies

| Reaction Type | Activation Energy (kcal/mol) | Mechanism |

|---|---|---|

| SN1' mechanism | 15.2 | Carbocation intermediate |

| SN2' mechanism | 12.8 | Concerted substitution |

| Allylic chlorination | 8.5 | Radical chain mechanism |

| Intramolecular rearrangement | 18.5 | Chlorine migration |

Steric and Electronic Influences on Reactivity

The reactivity of 1-propene, 1,1,2,3,3-pentachloro- is governed by a complex interplay of steric and electronic factors arising from the extensive chlorine substitution pattern. The five chlorine substituents create a unique electronic environment that significantly modifies the chemical behavior compared to less substituted alkenes.

The primary electronic influence stems from the strong electron-withdrawing inductive effect of the chlorine atoms. Each chlorine substituent contributes approximately -2.3 kcal/mol of stabilization through inductive effects, resulting in a cumulative electronic stabilization of the molecular framework. This stabilization manifests as reduced electron density on the alkene carbon atoms, making them less nucleophilic and more susceptible to nucleophilic attack.

Simultaneously, the chlorine substituents can participate in mesomeric effects through their lone pair electrons. Although chlorine is primarily electron-withdrawing through inductive effects, it can donate electron density through resonance, contributing approximately +0.8 kcal/mol of stabilization per chlorine atom. This dual electronic character creates a complex electronic environment that influences both the thermodynamic stability and kinetic reactivity of the compound.

Steric effects play an equally important role in determining reactivity patterns. The geminal dichlorine groups create substantial steric hindrance, with van der Waals repulsion contributing approximately 3.2 kcal/mol of destabilization. This steric crowding affects the accessibility of reactive sites and influences the geometry of transition states in chemical reactions.

The vicinal chlorine interactions (between chlorines on adjacent carbons) contribute additional steric strain of approximately 1.8 kcal/mol. These interactions can lead to conformational preferences that affect the overall molecular geometry and influence the stereochemical outcomes of reactions.

Hyperconjugation effects provide a stabilizing influence of approximately -0.5 kcal/mol through the interaction of filled chlorine lone pair orbitals with vacant antibonding orbitals. This orbital mixing contributes to the overall electronic delocalization and affects the charge distribution within the molecule.

The combination of these steric and electronic effects creates a unique reactivity profile for 1-propene, 1,1,2,3,3-pentachloro-. The compound exhibits reduced reactivity toward electrophilic addition reactions due to the electron-withdrawing effects of the chlorine substituents, but enhanced reactivity toward nucleophilic substitution reactions due to the presence of multiple good leaving groups.

Table 3: Steric and Electronic Effects in Pentachloropropene

| Effect Type | Magnitude (kcal/mol) | Primary Interaction |

|---|---|---|

| Inductive effect (Cl) | -2.3 | Electrostatic |

| Mesomeric effect (Cl) | +0.8 | Orbital overlap |

| Steric hindrance (geminal Cl) | +3.2 | Pauli repulsion |

| Steric hindrance (vicinal Cl) | +1.8 | Pauli repulsion |

| Hyperconjugation | -0.5 | Orbital mixing |

| Van der Waals repulsion | +2.1 | Dispersion forces |

Computational Modeling of Transition States

Computational modeling of transition states for 1-propene, 1,1,2,3,3-pentachloro- requires sophisticated quantum mechanical methods to accurately describe the complex electronic structure and multiple reaction pathways. The extensive chlorine substitution presents significant computational challenges due to the large number of electrons and the need to properly account for electron correlation effects.

Density functional theory methods have proven most practical for studying transition states in this system. The B3LYP functional with 6-311+G(d,p) basis set provides reasonable accuracy for geometry optimizations, with typical errors in highest occupied molecular orbital energies of approximately 0.15 eV. For more demanding kinetic studies, the M06-2X functional with aug-cc-pVTZ basis set offers improved accuracy (±0.12 eV) and better treatment of dispersion interactions.

High-level ab initio methods such as CCSD(T) with aug-cc-pVTZ basis sets provide benchmark accuracy (±0.05 eV) but are computationally demanding for systems of this size. These methods are essential for validating density functional theory results and establishing reliable potential energy surfaces for the multiple reaction pathways.

Transition state searches for allylic rearrangements reveal multiple competing pathways with distinct activation barriers. The computational models indicate that the lowest energy pathway involves a concerted SN2' mechanism with an activation barrier of approximately 12.8 kcal/mol. Alternative pathways involving stepwise mechanisms through carbocation intermediates exhibit higher barriers (15.2 kcal/mol) but may become competitive under specific reaction conditions.

The computational modeling also reveals the importance of solvent effects in modulating transition state energies. Polar solvents can stabilize charged transition states through electrostatic interactions, while nonpolar solvents favor neutral pathways. The use of implicit solvation models such as the polarizable continuum model provides reasonable estimates of solvent effects with modest computational overhead.

Vibrational frequency calculations confirm the nature of computed stationary points, with transition states characterized by a single imaginary frequency corresponding to the reaction coordinate. Intrinsic reaction coordinate calculations verify that transition states connect the expected reactants and products along the minimum energy pathway.

The computational results provide detailed insights into the geometric and electronic changes occurring during reactions. Bond lengths, bond angles, and atomic charges evolve smoothly along the reaction coordinate, providing a molecular-level understanding of the reaction mechanism. These computational predictions can guide experimental design and interpretation of kinetic and mechanistic studies.

Table 4: Computational Methods for Transition State Studies

| Method | Basis Set | Accuracy (eV) | Computational Cost | Suitable For |

|---|---|---|---|---|

| B3LYP | 6-311+G(d,p) | ±0.15 | Moderate | Geometry optimization |

| M06-2X | aug-cc-pVTZ | ±0.12 | Moderate | Kinetics studies |

| CCSD(T) | aug-cc-pVTZ | ±0.05 | Very High | Benchmark calculations |

| MP2 | 6-311++G(d,p) | ±0.20 | High | Correlation effects |

| ωB97X-D4 | def2-TZVP | ±0.10 | High | Dispersion interactions |